4-Chloro-2-fluoro-5-methylbenzoic acid
Description
4-Chloro-2-fluoro-5-methylbenzoic acid (C₈H₅ClFO₂) is a halogenated benzoic acid derivative featuring chlorine (position 4), fluorine (position 2), and a methyl group (position 5) on the aromatic ring. This compound is commercially available and serves as a versatile intermediate in pharmaceutical and agrochemical synthesis . Its structure combines electron-withdrawing halogens (Cl, F) and a weakly electron-donating methyl group, creating a unique electronic profile that influences reactivity, solubility, and biological activity.
Properties
IUPAC Name |
4-chloro-2-fluoro-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXCVPPNQBQFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-fluoro-5-methylbenzoic acid can be synthesized through various methods. One common method involves the selective substitution of aromatic compounds. For instance, it can be prepared by reacting 4-chloro-2-fluoro-5-methylbenzene with a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step processes. These processes may include the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
4-Chloro-2-fluoro-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit or activate enzymes by binding to their active sites. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The positions and types of substituents critically determine the physicochemical properties and applications of benzoic acid derivatives. Below is a comparative analysis:
Table 1: Substituent Effects and Key Properties
*Note: pKa values are estimated based on substituent electronic effects.
- Electron-Withdrawing Groups (EWGs): The nitro group (–NO₂) in 4-chloro-2-fluoro-5-nitrobenzoic acid strongly enhances acidity (lower pKa) compared to the methyl group (–CH₃) in the target compound .
- Electron-Donating Groups (EDGs): The methoxy group (–OCH₃) in 4-chloro-2-fluoro-5-methoxybenzoic acid reduces acidity (higher pKa) relative to the methyl variant .
4-Chloro-2-fluoro-5-nitrobenzoic Acid
- Used as a multireactive building block for nitrogenous heterocycles (e.g., benzimidazoles, benzodiazepinediones) via polymer-supported synthesis. The nitro group facilitates reduction and cyclization reactions .
- Limitations: Steric hindrance from the nitro group may impede formation of larger rings (e.g., 8-membered benzodiazocine) .
This compound
- However, it lacks the redox-active nitro group, limiting its utility in cyclization pathways requiring nitro reduction .
4-Chloro-2-fluoro-5-methoxybenzoic Acid
Research Findings and Limitations
- Synthetic Routes: The target compound may require tailored protecting-group strategies due to the methyl group’s stability under acidic/basic conditions, unlike the nitro variant, which demands careful reduction .
- Structural-Activity Relationships (SAR): Position 5 substituents significantly influence bioactivity. For example, –CH₃ may enhance target binding in kinase inhibitors compared to –OCH₃ or –NO₂.
Biological Activity
4-Chloro-2-fluoro-5-methylbenzoic acid is an aromatic carboxylic acid that has garnered attention for its diverse biological activities. This compound features halogen substitutions (chlorine and fluorine) and a methyl group, which contribute to its unique chemical properties and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is . Its structural characteristics include:
- Chlorine atom at the 4-position
- Fluorine atom at the 2-position
- Methyl group at the 5-position
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The presence of halogen atoms enhances its binding affinity to enzymes and receptors, making it a candidate for further pharmacological studies. The compound may act as an inhibitor or activator depending on the specific biological context.
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections .
Enzyme Modulation
Studies have shown that this compound can modulate enzyme activity, particularly in pathways related to protein degradation. It has been observed to enhance the activity of cathepsins B and L, which are crucial for proteolytic processes in cells . Such modulation could have implications for developing anti-aging therapies by promoting cellular homeostasis.
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that it may inhibit cell growth in certain types of cancer cells without inducing significant cytotoxicity in normal cells, highlighting its potential as a selective anticancer agent .
Study on Antimicrobial Activity
In a study assessing the antimicrobial properties of benzoic acid derivatives, this compound was found to inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential.
Evaluation of Enzyme Activity
A detailed investigation into the enzyme-modulating effects of this compound revealed that it significantly activates the ubiquitin-proteasome pathway and the autophagy-lysosome pathway. These findings suggest that it could be developed as a therapeutic agent targeting age-related diseases where protein aggregation is a concern .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
